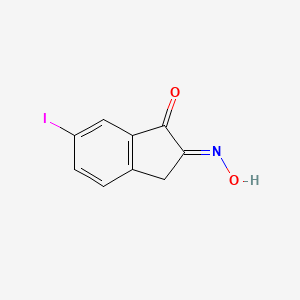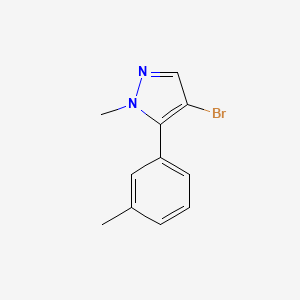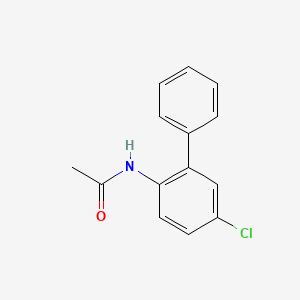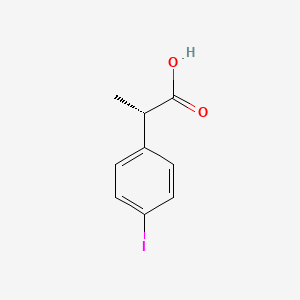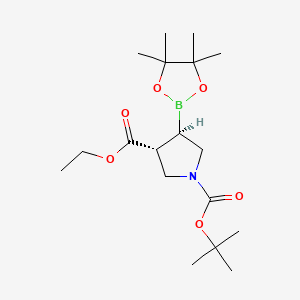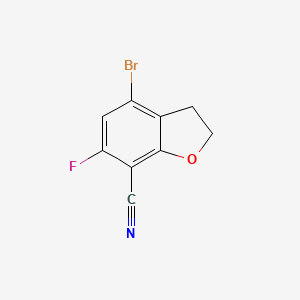![molecular formula C9H16O B13913619 Bicyclo[6.1.0]nonan-2-ol CAS No. 34210-25-8](/img/structure/B13913619.png)
Bicyclo[6.1.0]nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[6.1.0]nonan-2-ol is a unique organic compound characterized by its bicyclic structure, which consists of a six-membered ring fused to a one-membered ring. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it highly reactive and suitable for various bioorthogonal reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group at the 2-position. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The hydroxyl group can then be introduced via oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[6.1.0]nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Bicyclo[6.1.0]nonan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of complex molecules and as a reactant in bioorthogonal chemistry.
Biology: The compound is utilized in the labeling of biomolecules and the detection of reactive metabolites.
Industry: This compound is used in the production of stable molecular probes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bicyclo[6.1.0]nonan-2-ol involves its highly reactive strained-alkyne scaffold, which allows it to participate in bioorthogonal reactions. These reactions occur selectively between the compound and specific reactants without interfering with other biomolecules. The molecular targets and pathways involved include the azide-cycloalkyne duet, which reacts via strain-promoted azide-alkyne cycloaddition (SPAAC) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained-alkyne scaffold used in bioorthogonal chemistry.
Cyclooctyne: A commonly used strained alkyne in bioorthogonal reactions.
Dibenzoazacyclooctyne (DBCO): A widely used cyclooctyne derivative with high reactivity.
Uniqueness
Bicyclo[6.1.0]nonan-2-ol is unique due to its specific bicyclic structure and the presence of the hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Its stability and reactivity balance make it particularly suitable for use in aqueous environments and biological systems .
Propriétés
Numéro CAS |
34210-25-8 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
bicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-3-1-2-4-7-6-8(7)9/h7-10H,1-6H2 |
Clé InChI |
RRSIBCFTNCBDRU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC2C(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


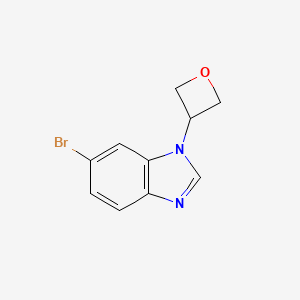
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
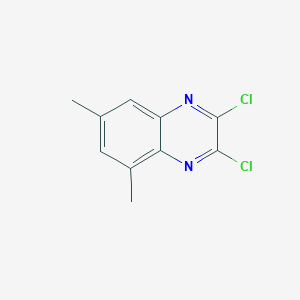
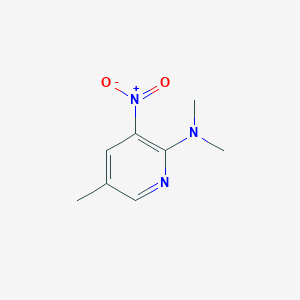

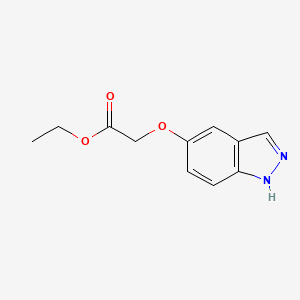
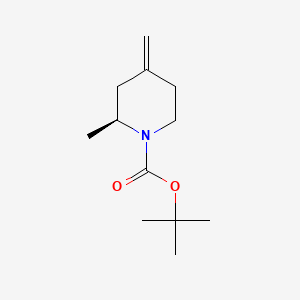
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
